1,2-Propane-d6-diol

Descripción general

Descripción

1,2-Propanediol-d6 is the d6 labelled analogue of 1,2-Propanediol which is used in the preparation of polymers, existing as a linker unit. Also used in the preparation of colchine derivatives as anticancer agents.

Mecanismo De Acción

Target of Action

It’s known that 1,2-propane-d6-diol is an important building block used in the manufacture of various products such as unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent .

Biochemical Pathways

This compound is produced through microbial biosynthesis, which involves various metabolic pathways . For instance, de-oxy sugars like fucose and rhamnose can be used as carbon sources . The glycolytic intermediate-dihydroxyacetonephosphate (DHAP) can also be used to produce this compound via the formation of methylglyoxal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Biobased this compound produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived this compound with substantial environmental and economic benefits .

Actividad Biológica

1,2-Propane-d6-diol, commonly known as propylene glycol-d6, is a deuterated form of propylene glycol. It is utilized in various industrial applications, including as a solvent in pharmaceuticals and food products. The biological activity of this compound has garnered attention due to its potential effects on physiological processes and its role in pharmacological studies.

Pharmacological Properties

- Neuropsychopharmacological Effects : Research indicates that propylene glycol exhibits significant neuropsychopharmacological activity in animal models. In studies with albino mice and rats, lower concentrations (10-20%) did not show notable effects, while higher concentrations (50-100%) resulted in pronounced changes such as decreased locomotor activity and altered respiratory patterns. Notably, it potentiated the effects of pentobarbital hypnosis and exhibited analgesic properties .

- Cardiovascular Effects : Propylene glycol has been shown to influence cardiovascular responses by potentiating the effects of catecholamines like adrenaline and noradrenaline without affecting blood pressure in dogs or cats at certain concentrations .

- Smooth Muscle Activity : At higher concentrations (50-100%), propylene glycol demonstrated a dose-dependent blockade against various agonists on isolated smooth muscle preparations, indicating its potential to modulate smooth muscle activity .

Antimicrobial Activity

Recent studies have suggested that derivatives of 1,2-propanediol possess antimicrobial properties. For instance, compounds synthesized based on the propanediol structure have shown promising activity against multidrug-resistant pathogens. Specific modifications to the propanediol structure have resulted in enhanced antibacterial efficacy against strains such as Clostridium difficile and Methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacological Study

A study published in PubMed evaluated the neuropharmacological effects of propylene glycol in a controlled setting. The results showed that at higher concentrations administered via intraperitoneal routes, there was a significant reduction in locomotor activity and body temperature among test subjects. This suggests potential implications for its use in formulations requiring sedation or muscle relaxation .

Antiviral Research

In another study focused on antiviral applications, researchers synthesized a library of compounds based on the 1,2-propanediol framework. Some derivatives exhibited effective inhibition of adenoviral plaque formation at low micromolar concentrations with minimal cytotoxicity, highlighting the potential of propylene glycol derivatives as antiviral agents .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | CC50 (µM) | Remarks |

|---|---|---|---|---|

| Compound A | Antiviral | 5.75 | >200 | High efficacy against HAdV |

| Compound B | Antibacterial | 16 | 32 | Effective against C. difficile |

| Compound C | Neuropharmacological | N/A | N/A | Significant behavioral changes noted |

Table 2: Concentration Effects on Biological Activity

| Concentration (%) | Effect Observed |

|---|---|

| 10-20 | No significant neuropsychopharmacological activity |

| 50-100 | Decreased locomotor activity; analgesic effects observed |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,2-Propane-d6-diol serves as an important solvent in pharmaceutical formulations. Its deuterated nature allows for enhanced tracking of metabolic pathways and drug interactions in pharmacological studies. Research indicates that this compound can influence the bioavailability of drugs and their pharmacokinetics due to its unique properties.

Case Study: Neuropsychopharmacological Activity

A study investigated the effects of varying concentrations of propylene glycol on locomotor activity and other neuropsychopharmacological parameters in animal models. Higher concentrations (50-100%) demonstrated significant effects on locomotor activity and body tone, suggesting that the solvent's properties may affect drug efficacy and safety profiles when used in formulations .

Food Industry Applications

In the food industry, this compound is utilized as a food additive and humectant due to its ability to retain moisture. Its deuterated form is particularly useful in tracing studies related to metabolism and absorption of food components.

Table 1: Food Applications of this compound

| Application | Description |

|---|---|

| Humectant | Retains moisture in food products |

| Solvent | Used for flavoring agents and extracts |

| Tracer Studies | Investigates absorption and metabolism in foods |

Chemical Research Applications

The chemical research community employs this compound primarily as a solvent in various reactions and as a reactant in synthetic chemistry. Its role as a deuterated solvent facilitates NMR spectroscopy studies, allowing researchers to gain insights into reaction mechanisms and product formation.

Case Study: Dehydrogenation Reactions

A series of experiments demonstrated the catalytic dehydrogenation of diols using this compound as a solvent. The results indicated that the presence of deuterium significantly influenced reaction pathways and product distributions. For instance, using this compound allowed for the observation of isotope effects that provided deeper insights into reaction mechanisms .

Industrial Applications

The industrial sector leverages this compound in the production of polymers and antifreeze formulations. Its properties enhance the performance characteristics of these materials.

Table 2: Industrial Applications of this compound

| Application | Industry | Benefits |

|---|---|---|

| Polymer Production | Plastics | Improves flexibility and durability |

| Antifreeze Formulations | Automotive | Lowers freezing point while increasing boiling point |

Environmental Impact and Sustainability

Research into the microbial production of 1,2-propanediol highlights its potential for sustainable manufacturing processes. Utilizing renewable resources for its production can reduce environmental impacts associated with traditional chemical synthesis methods.

Future Prospects

The ongoing development of fermentation technologies promises to enhance the efficiency and sustainability of producing this compound. Future research may focus on optimizing metabolic pathways in microorganisms to maximize yield and reduce costs .

Propiedades

IUPAC Name |

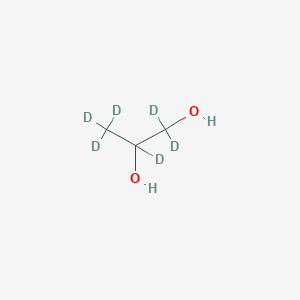

1,1,2,3,3,3-hexadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.